

# The Dubious Case of "Vitamin B15": A Technical Whitepaper on Pangamic Acid

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## Compound of Interest

Compound Name: Vitamin B15

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## Abstract

"**Vitamin B15**," commercially known as pangamic acid, has been a subject of controversy for over half a century. Promoted for a wide range of therapeutic benefits, from enhancing athletic performance to treating chronic diseases, it has never been substantiated as a vitamin or a legitimate therapeutic agent by the global scientific community. This technical guide provides an in-depth analysis of the historical context, the profound inconsistencies in chemical identity, the significant regulatory actions taken against its distribution, and a critical review of the scientific evidence—or lack thereof—supporting its claims. We present a detailed examination of key clinical studies, experimental methodologies, and critical toxicological findings, including evidence of mutagenicity for some of its constituents. This document serves as a comprehensive resource for the scientific community to understand the controversies and unsubstantiated nature of "**Vitamin B15**."

## Introduction and Historical Context

The substance now known as "**Vitamin B15**" or pangamic acid was first described and promoted in the 1950s by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr.[1][2]. The Krebses, who were also central to the promotion of Laetrile ("Vitamin B17") as a cancer cure, claimed to have isolated this compound from apricot kernels[1][3]. They named it "pangamic" from "pan" (universal) and "gamic" (seed) to suggest its ubiquitous presence in nature[1].

A host of therapeutic and performance-enhancing benefits were attributed to pangamic acid, including improved oxygen utilization, enhanced athletic endurance, detoxification, and

treatment for conditions ranging from heart disease and asthma to cancer[1][4][5]. Much of the early research cited in favor of these claims originated from the former Soviet Union, which was often anecdotal, lacked rigorous controls, and did not clearly define the chemical composition of the substance being studied[1][6]. This lack of scientific rigor and the association with the discredited Laetrile controversy immediately cast a long shadow of skepticism over "**Vitamin B15**" in the international scientific community[7].

## The Controversy of Chemical Identity

A central and critical issue surrounding "**Vitamin B15**" is that it has no single, universally accepted chemical identity[4][8]. The compound originally described by the Krebses was purported to be d-gluconodimethylamino acetic acid[1]. However, scientific attempts to verify this structure or its synthesis have been unsuccessful[1].

Consequently, commercial products marketed as "**Vitamin B15**" or "pangamic acid" have been found to contain a disparate and inconsistent mixture of ingredients, including[4]:

- N,N-Dimethylglycine (DMG)
- Calcium gluconate
- Diisopropylamine dichloroacetate (DIPA)
- Calcium chloride
- Glycine
- Inert fillers like cellulose or even pure lactose[9].

This chemical ambiguity makes a scientific evaluation of "pangamic acid" as a single entity impossible. Any study must be assessed based on the specific, identified compounds used in the preparation. The U.S. Food and Drug Administration (FDA) has officially stated that it considers pangamic acid to be "not an identifiable substance"[10].

## Regulatory Status and Controversy

The unsubstantiated claims and inconsistent composition of pangamic acid products led to significant regulatory action, particularly in the United States.

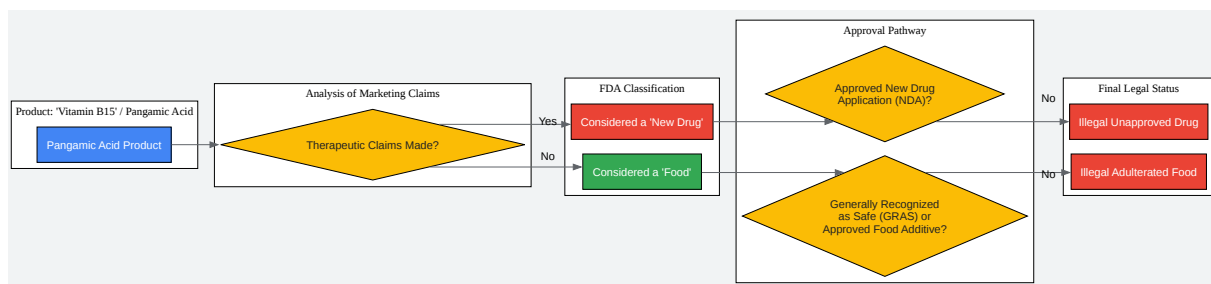
### 3.1 U.S. Food and Drug Administration (FDA) Stance

The FDA does not recognize pangamic acid as a vitamin or a dietary supplement[8]. The agency's official policy is based on the following points:

- **Not a Vitamin:** There is no scientific evidence of a dietary requirement for pangamic acid, nor has a deficiency state ever been identified in humans or animals[8].
- **Unsafe Food Additive:** Because its components are not generally recognized as safe (GRAS) and no food additive petition has ever been approved, the FDA classifies pangamic acid as an unsafe food additive when sold as a food or supplement[4][8][11].
- **Unapproved New Drug:** When products are marketed with claims to treat, mitigate, or prevent disease, they are classified as drugs. As no New Drug Application (NDA) has ever been approved for pangamic acid, it is considered an unapproved new drug and is illegal to market for therapeutic purposes[8].

### 3.2 Enforcement Actions

Based on this policy, the FDA has undertaken numerous enforcement actions over the years, including the seizure of products labeled as pangamic acid or "**Vitamin B15**" and injunctions against manufacturers[8][10][11]. A notable court case, *United States v. Aangamik 15 Calcium Pangamate*, upheld the FDA's position, concluding that the product in question (containing N,N-Dimethylglycine) was an adulterated food containing an unsafe food additive[11].



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Caption: FDA regulatory logic for "**Vitamin B15**".

## Analysis of Purported Evidence: Athletic Performance

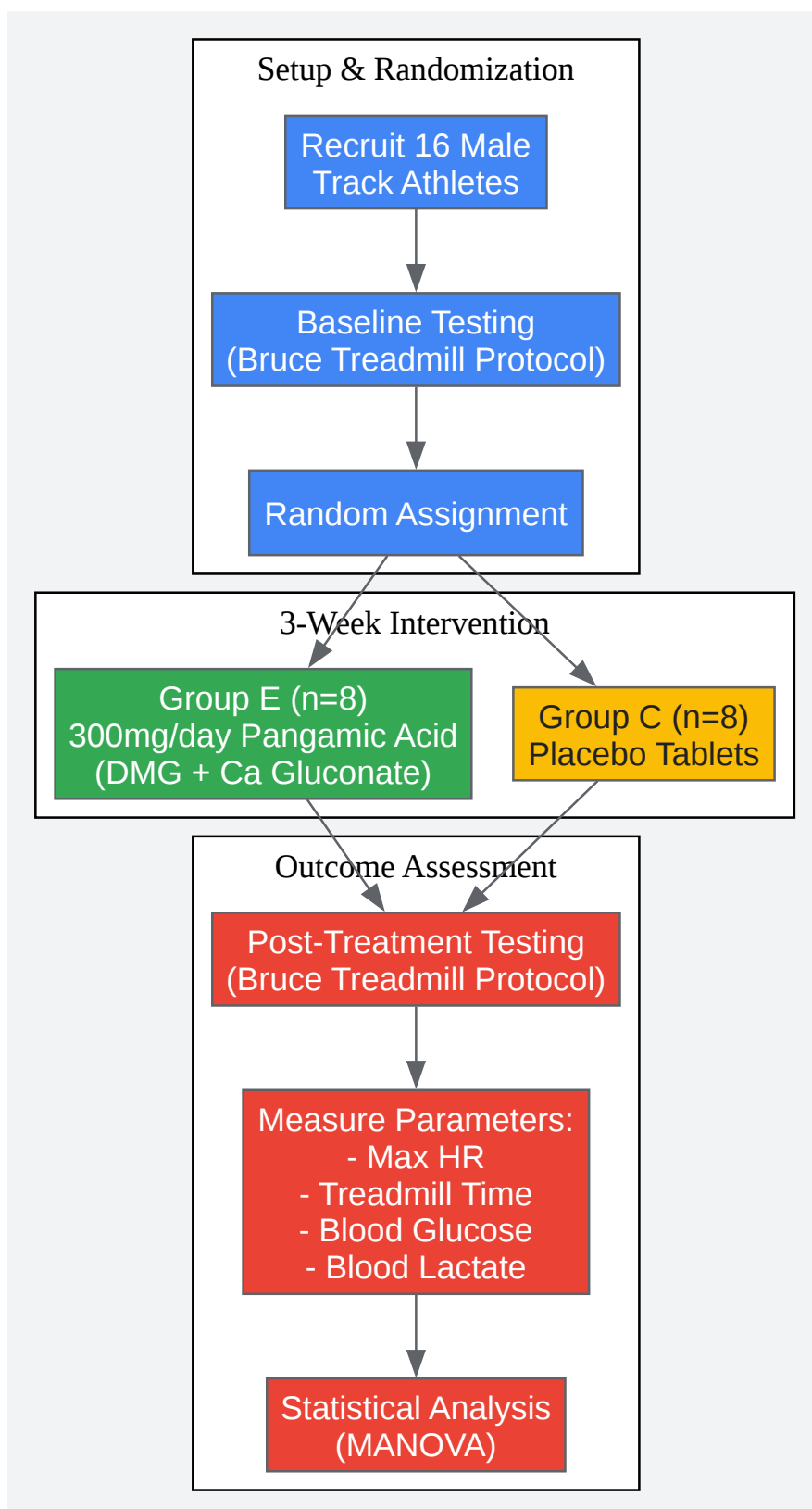
One of the most persistent claims for "**Vitamin B15**" is its ability to enhance athletic performance and endurance by improving oxygen utilization[7]. While numerous anecdotal reports and poorly controlled Soviet-era studies are often cited by proponents, rigorous, placebo-controlled clinical trials have failed to substantiate these claims[6].

### 4.1 Key Clinical Study: Gray and Titlow (1982)

A pivotal study conducted in the United States sought to definitively test the effect of a common pangamic acid formulation on maximal physical performance.

#### 4.1.1 Experimental Protocol

- Study Design: A double-blind, placebo-controlled experiment was conducted[8].
- Participants: Sixteen male track athletes were randomly assigned to either an experimental group (E) or a control group (C)[8].
- Intervention: The experimental group ingested six 50 mg tablets per day of a pangamic acid formulation (defined as calcium gluconate and N,N-Dimethylglycine) for three weeks. The control group received six identical-looking placebo tablets daily for the same duration[8].
- Testing Protocol: Subjects were tested before and after the three-week treatment period using the Bruce treadmill protocol to exhaustion[8].
- Parameters Measured: The following physiological parameters were recorded:
  - Maximal heart rate (HR)
  - Total treadmill time (TM)
  - Pre- and post-test blood glucose levels
  - Pre- and post-test blood lactate levels[8].



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Caption: Experimental workflow of the Gray & Titlow (1982) study.

4.1.2 Results and Conclusion

The study found no statistically significant differences ( $P > 0.05$ ) between the pangamic acid group and the placebo group for any of the measured parameters after the treatment period. The researchers concluded that the ingestion of this pangamic acid formulation does not produce significant changes in short-term maximal treadmill performance[8].

Table 1: Pre- and Post-Treatment Performance Data (Gray & Titlow, 1982)

Parameter	Group	Pre-Treatment (Mean)	Post-Treatment (Mean)	Change (Mean)
Maximal Heart Rate (bpm)	E (B15)	183	181	-2
	C (Placebo)	194	194	0
Treadmill Time (min)	E (B15)	16.99	17.21	+0.22
	C (Placebo)	16.49	16.83	+0.34
Post-Test Glucose (mg%)	E (B15)	132.13	138.88	+6.75
	C (Placebo)	133.38	139.13	+5.75
Post-Test Lactate (mg%)	E (B15)	64.63	70.88	+6.25
	C (Placebo)	76.13	66.58	-9.55

Source: Gray ME, Titlow LW. Med Sci Sports Exerc. 1982;14(6):424-7.[8]

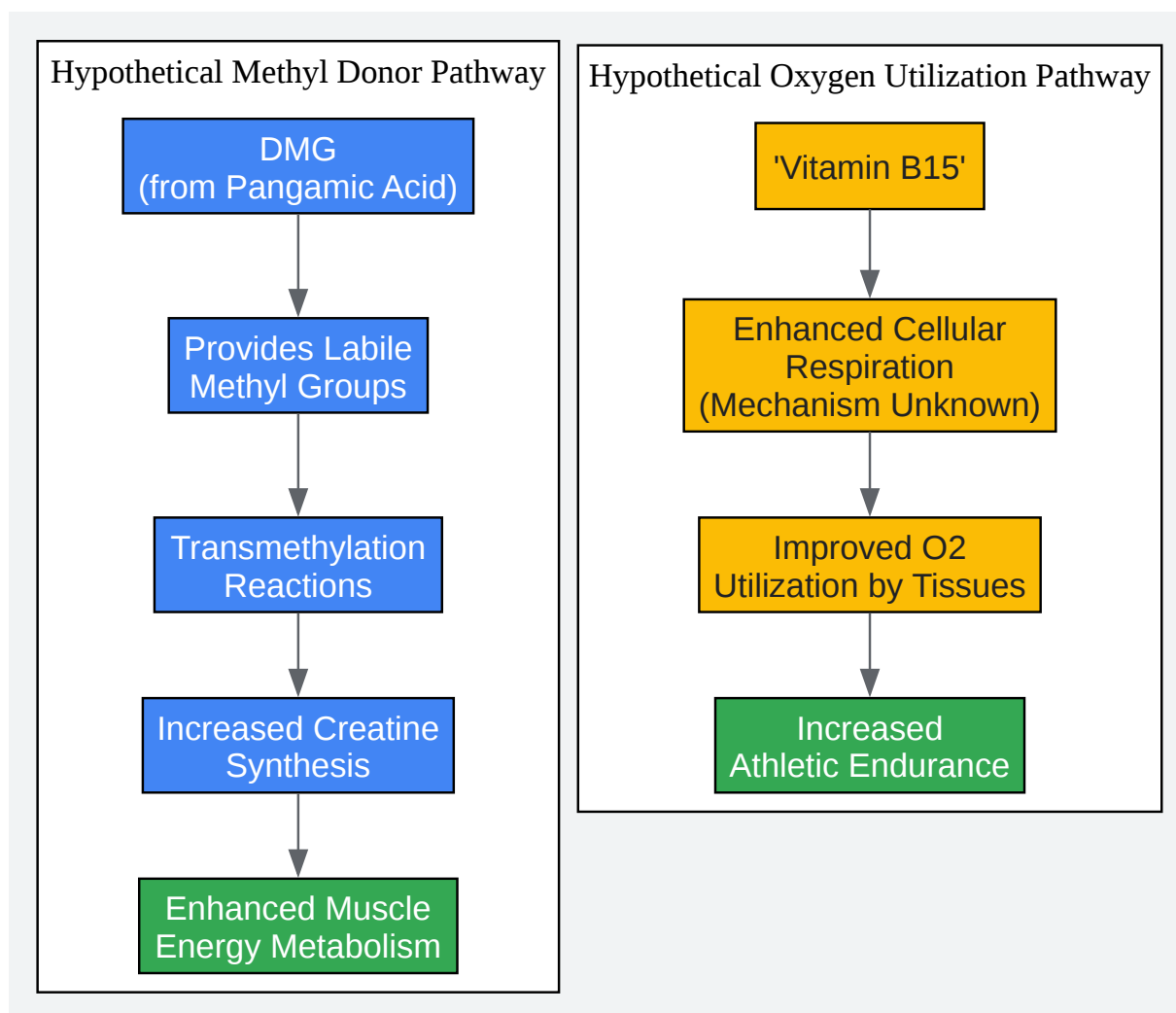
Proposed (but Unproven) Mechanisms of Action

Proponents of "Vitamin B15" have suggested several biochemical mechanisms to explain its purported effects. It is critical to note that these are largely theoretical and lack substantiation from rigorous scientific research.

One prominent theory is that pangamic acid, particularly its N,N-Dimethylglycine (DMG) component, acts as a "methyl donor"[7]. In this hypothetical pathway, DMG would contribute to transmethylation reactions, which are vital for the synthesis of numerous essential molecules, including creatine. The proposed increase in creatine could then enhance energy metabolism in muscle tissue.

Another claim is that pangamic acid enhances cellular respiration and oxygen utilization, though the specific molecular targets or pathways for this action have never been elucidated[6]. Some recent research has explored diisopropylamine dichloroacetate (DADA), a component of some B15 formulations, as an inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), which could theoretically shift metabolism from glycolysis towards oxidative phosphorylation[9]. However, this research is preliminary and focused on specific disease models, not on the general health or performance-enhancing claims of "**Vitamin B15.**"





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Caption: Proposed (unproven) mechanisms of "**Vitamin B15**".

## Safety Concerns and Toxicology

Beyond the lack of efficacy, a significant controversy surrounding "**Vitamin B15**" is the potential toxicity of its various components. The FDA has explicitly stated that pangamic acid products are unsafe for use<sup>[10]</sup>.

### 6.1 Mutagenicity and Carcinogenicity

Of greatest concern is the evidence of mutagenicity for several chemicals found in commercial "pangamic acid" preparations.

- **Ames Test:** The Ames Salmonella/mammalian microsome mutagenicity test is a widely used assay to assess the mutagenic potential of chemical compounds. A positive result indicates that the substance can cause mutations in the DNA of the test organism and is therefore a potential carcinogen[12].
- **Positive Results:** Studies using the Ames test have demonstrated positive mutagenicity for:
  - Diisopropylamine dichloroacetate (DIPA): A key component in some "B15" formulations[10].
  - Diisopropylamine: A component of DIPA[10].
  - Dichloroacetate (DCA): A component of DIPA[3][4].

The finding that these compounds, sold for human consumption, are mutagenic raises serious safety alarms, as a high percentage of mutagens are also found to be carcinogenic[10].

Table 2: Mutagenicity of "Vitamin B15" Components

Compound	Test Method	Result	Implication
Diisopropylamine dichloroacetate (DIPA)	Ames Salmonella/microsome assay	Positive (Mutagenic)	Potential Carcinogen
Diisopropylamine	Ames Salmonella/microsome assay	Positive (Mutagenic)	Potential Carcinogen
Dichloroacetate (DCA)	Ames Salmonella/microsome assay	Positive (Low-grade Mutagenicity)	Potential Carcinogen

Source: Colman N, Herbert V, Wims L. Nutr Cancer. 1982;3(3):129-33.[10]; Herbert V, Gardner A, Colman N. Am J Clin Nutr. 1980 Jun;33(6):1179-82.[3]

## Conclusion

Based on a comprehensive review of the available scientific and regulatory literature, "**Vitamin B15**" (pangamic acid) cannot be considered a vitamin or a legitimate therapeutic agent. The core of the controversy lies in several undeniable facts:

- **Lack of Chemical Identity:** There is no consistent, verifiable chemical structure for pangamic acid. Products sold under this name are highly variable and often contain undisclosed ingredients.
- **Absence of Scientific Evidence:** Decades of claims regarding its benefits, particularly in athletic performance, are not supported by rigorous, placebo-controlled clinical trials.
- **Negative Regulatory Consensus:** Major global regulatory bodies, including the U.S. FDA, do not recognize its legitimacy and have classified it as an unsafe food additive and an unapproved drug.
- **Significant Safety Concerns:** Key components found in commercial "B15" preparations, such as diisopropylamine dichloroacetate (DIPA), have been shown to be mutagenic in the Ames test, indicating a potential cancer risk.

In summary, "**Vitamin B15**" meets the criteria of a quack remedy<sup>[1]</sup>. Its promotion is a case study in the marketing of unsubstantiated claims, divorced from scientific evidence and regulatory oversight. Professionals in research, drug development, and clinical practice should regard claims made for pangamic acid as unfounded and be aware of the potential health risks associated with its use.

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